molecular formula C12H23NO4 B6145340 2-{[(tert-butoxy)carbonyl](pentyl)amino}acetic acid CAS No. 1259397-10-8

2-{[(tert-butoxy)carbonyl](pentyl)amino}acetic acid

Cat. No.: B6145340
CAS No.: 1259397-10-8
M. Wt: 245.3
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Description

2-{(tert-Butoxy)carbonylamino}acetic acid is a Boc-protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for amines, enabling selective reactions at other functional groups. The pentyl (C5H11) substituent introduces an aliphatic chain, influencing the compound’s lipophilicity, solubility, and steric profile. This molecule is structurally characterized by:

  • Core structure: Acetic acid backbone with a Boc-protected pentylamino group at the α-carbon.
  • Molecular formula: C12H23NO4 (inferred from structural analogs).
  • Key applications: Intermediate in peptide synthesis, drug discovery, and biochemical studies.

Properties

CAS No.

1259397-10-8

Molecular Formula

C12H23NO4

Molecular Weight

245.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(tert-butoxy)carbonylamino}acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material, such as pentylamine, is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine. This reaction is carried out in an organic solvent such as dichloromethane at low temperatures (0-5°C) to prevent side reactions.

    Formation of the Amino Acid: The protected amine is then reacted with bromoacetic acid or its derivatives in the presence of a base like sodium hydroxide. This step involves nucleophilic substitution to form the desired amino acid derivative.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-{(tert-butoxy)carbonylamino}acetic acid.

Industrial Production Methods

In an industrial setting, the production of 2-{(tert-butoxy)carbonylamino}acetic acid may involve continuous flow processes and automated systems to ensure high yield and purity. The use of large-scale reactors and efficient purification methods like high-performance liquid chromatography (HPLC) can enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{(tert-butoxy)carbonylamino}acetic acid can undergo various chemical reactions, including:

    Hydrolysis: The tert-butoxycarbonyl protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.

    Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present in the molecule.

Common Reagents and Conditions

    Trifluoroacetic Acid: Used for deprotection of the tert-butoxycarbonyl group.

    Dicyclohexylcarbodiimide (DCC): Used for peptide coupling reactions.

    Sodium Hydroxide: Used in the formation of the amino acid derivative.

Major Products Formed

    Free Amino Acid: Formed after deprotection of the tert-butoxycarbonyl group.

    Peptides: Formed through coupling reactions with other amino acids or peptides.

Scientific Research Applications

2-{(tert-butoxy)carbonylamino}acetic acid has several scientific research applications, including:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: Utilized in the development of pharmaceutical compounds and drug candidates.

    Bioconjugation: Employed in the conjugation of biomolecules for various biological studies.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{(tert-butoxy)carbonylamino}acetic acid primarily involves its role as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation.

Comparison with Similar Compounds

Comparison with Structural Analogs

This section compares the target compound with structurally related Boc-protected amino acid derivatives, focusing on molecular features, physicochemical properties, and applications.

Structural and Molecular Comparisons

Table 1: Molecular Data of 2-{(tert-Butoxy)carbonylamino}acetic Acid and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type CAS Number
2-{(tert-Butoxy)carbonylamino}acetic acid C12H23NO4 245.32 (calculated) Aliphatic (pentyl) Not available
2-{(tert-Butoxy)carbonylamino}acetic acid C10H19NO5 233.26 Ether-linked (2-methoxyethyl) 1247171-98-7
TERT-BUTOXYCARBONYLAMINO-P-TOLYL-ACETIC ACID C14H19NO4 265.31 Aromatic (4-methylphenyl) 28044-77-1
2-{[(tert-Butoxy)carbonyl]amino}-2-(4-methoxyphenyl)acetic acid C14H19NO5 281.30 Aromatic (4-methoxyphenyl) 55362-76-0
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid C9H17NO5 219.24 PEG-like (ethoxy) Not available

Key Observations :

  • Aliphatic vs. Aromatic Substituents : The pentyl group in the target compound enhances lipophilicity compared to aromatic (e.g., p-tolyl ) or polar (e.g., 2-methoxyethyl ) analogs. This property is critical for membrane permeability in drug candidates.
  • Molecular Weight : The pentyl derivative (MW ~245.32) falls between smaller ether-linked analogs (e.g., 233.26 ) and bulkier aromatic derivatives (e.g., 281.30 ).
Table 2: Physicochemical and Hazard Data
Compound Name Solubility (Predicted) Hazard Classifications (GHS) Key Hazards
2-{(tert-Butoxy)carbonylamino}acetic acid Low in water Not available Likely low acute toxicity (alkyl chains)
2-{(tert-Butoxy)carbonylamino}acetic acid Moderate in polar solvents Acute Toxicity (Oral 4), Skin Irritation (2), Eye Damage (2A) H302, H315, H319, H335
TERT-BUTOXYCARBONYLAMINO-P-TOLYL-ACETIC ACID Low in water Not reported N/A
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid High in polar solvents Not available N/A

Key Observations :

  • Safety : The 2-methoxyethyl analog exhibits significant hazards (e.g., respiratory irritation), likely due to its polar yet volatile substituent. In contrast, the pentyl derivative’s longer alkyl chain may reduce volatility and acute toxicity.
  • Solubility : Aromatic derivatives (e.g., p-tolyl ) exhibit lower aqueous solubility than PEG-like analogs (e.g., ethoxy ). The pentyl group further reduces solubility compared to polar substituents.

Biological Activity

2-{(tert-butoxy)carbonylamino}acetic acid, also referred to as a derivative of amino acids, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a tert-butoxycarbonyl (Boc) group, which plays a crucial role in modulating its pharmacological properties.

Chemical Structure and Properties

The chemical structure of 2-{(tert-butoxy)carbonylamino}acetic acid can be summarized as follows:

  • Molecular Formula : C10H19NO5
  • Molecular Weight : 219.26 g/mol
  • IUPAC Name : 2-{(tert-butoxy)carbonylamino}acetic acid

The Boc group is commonly used in organic synthesis to protect amine functionalities, enhancing the compound's stability and solubility in various solvents.

Research indicates that compounds similar to 2-{(tert-butoxy)carbonylamino}acetic acid may act as agonists for certain G-protein coupled receptors (GPCRs), particularly GPR88. The activation of GPR88 has been linked to neuroprotective effects and modulation of neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases and substance use disorders .

Pharmacological Studies

  • GPR88 Agonist Activity : In vitro studies have shown that derivatives of this compound can activate GPR88 through a Gαi-coupled signaling pathway. The efficacy of these compounds is measured using cAMP assays, where the concentration-response relationship is established .
  • Alcohol Consumption Studies : Animal models have demonstrated that selective GPR88 agonists derived from similar scaffolds significantly reduce alcohol self-administration and intake without affecting locomotor activity, indicating a potential therapeutic role in addiction treatment .

Comparative Efficacy

A table summarizing the biological activities of various related compounds provides insights into their potency and selectivity:

Compound NameEC50 (nM)Emax (%)Notes
2-PCCA195100Reference compound for comparison
RTI-13951-33634103Potent GPR88 agonist
2-AMPP41484Partial agonist

The data indicate that while some compounds exhibit strong agonistic properties, others may demonstrate partial activity, which could be beneficial for fine-tuning therapeutic effects .

Neuroprotective Effects

In a study examining the neuroprotective effects of GPR88 activation, researchers found that compounds similar to 2-{(tert-butoxy)carbonylamino}acetic acid provided significant protection against neurotoxicity induced by various stressors in neuronal cell cultures. This suggests that such compounds may have therapeutic potential in neurodegenerative conditions like Alzheimer's disease .

Substance Use Disorders

Another study focused on the effects of GPR88 agonists on alcohol consumption patterns in rodent models. The results indicated a marked reduction in alcohol intake among subjects treated with these compounds, supporting their potential use as pharmacotherapies for alcohol use disorders .

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